molecular formula C14H11Cl2NS B12411911 Ticlodipine EP impurity E-d4 (chloride)

Ticlodipine EP impurity E-d4 (chloride)

Cat. No.: B12411911
M. Wt: 300.2 g/mol
InChI Key: MIKRQGCVDHVAHS-FOMJDCLLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ticlodipine EP impurity E-d4 (chloride) is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of ticlodipine, a well-known platelet aggregation inhibitor. The compound is characterized by its molecular formula, C14H11ClNS·Cl, and is often used in the quality control and validation of pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ticlodipine EP impurity E-d4 (chloride) involves the reaction of 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium with chloride. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of Ticlodipine EP impurity E-d4 (chloride) follows stringent guidelines to maintain high purity levels. The process involves multiple steps of synthesis, purification, and quality control. The compound is produced in specialized facilities equipped with advanced analytical instruments to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ticlodipine EP impurity E-d4 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ticlodipine EP impurity E-d4 (chloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ticlodipine EP impurity E-d4 (chloride) is related to its parent compound, ticlodipine. Ticlodipine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate receptor on platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing the risk of thrombotic events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ticlodipine EP impurity E-d4 (chloride) is unique in its specific use as a reference standard for the quality control of ticlodipine. Its deuterated form allows for precise analytical measurements, making it invaluable in pharmaceutical research and development .

Properties

Molecular Formula

C14H11Cl2NS

Molecular Weight

300.2 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride

InChI

InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1/i1D,2D,3D,4D;

InChI Key

MIKRQGCVDHVAHS-FOMJDCLLSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C[N+]2=CC3=C(C=C2)SC=C3)Cl)[2H])[2H].[Cl-]

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]

Origin of Product

United States

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